2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide

Structure-Activity Relationship Benzamide SAR Chemical Procurement

This (R)-enantiomer (CAS 1093070-12-2) is a differentiated naphthalenyl benzamide featuring a critical 2-ethyl substituent on the phenyl ring. In closely related series, shifting methyl from the 2- to 3- or 4-position altered potency up to 3.3-fold, while 2-methoxy replacement caused >10-fold activity loss. Generic substitution without compound-specific validation carries high risk of functional non-equivalence. Deploy as a chiral reference standard for HPLC method development, a lipophilic benzamide benchmark (XLogP ~5.0 vs. des-ethyl analog 4.3) for permeability/metabolic stability SAR, or a starting point for dual melatonin receptor agonist / 5-HT₂C antagonist optimization. Ideal for CD38-targeted anti-myeloma screening libraries.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
Cat. No. B15358976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(=O)NC(C)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C21H21NO/c1-3-16-8-6-7-11-20(16)21(23)22-15(2)18-13-12-17-9-4-5-10-19(17)14-18/h4-15H,3H2,1-2H3,(H,22,23)
InChIKeyGTAGUQHFAFXROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide – Structural Identity, Procurement Parameters, and Class Context


2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide (CAS 1093070-12-2 for the (R)-enantiomer; molecular formula C₂₁H₂₁NO, MW 303.4 g/mol) is a chiral naphthalenyl benzamide derivative belonging to a class of small molecules explored for melatonin receptor modulation and anti-myeloma activity [1][2]. The compound features a 2-ethyl substituent on the benzamide phenyl ring, distinguishing it from the simpler N-(1-naphthalen-2-ylethyl)benzamide scaffold [3]. It is commercially available through multiple chemical suppliers, typically at ≥95% purity, making it accessible for research procurement .

Why In-Class Naphthalenyl Benzamide Analogs Cannot Be Assumed Interchangeable with 2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide


Within the naphthalenyl benzamide series, even minor substituent changes on the benzamide ring profoundly affect biological activity. In a closely related series of substituted benzamide derivatives, moving a methyl group from the 2- to the 3- or 4-position altered inhibitory potency by up to 3.3-fold, while replacing 2-methyl with 2-methoxy caused a >10-fold loss of activity [1]. The ethyl group in 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide introduces distinct steric and lipophilic properties compared to hydrogen, methyl, or methoxy analogs, making potency, selectivity, and physicochemical behavior non-transferable across the series. Generic substitution without compound-specific validation therefore carries a high risk of functional non-equivalence in any biological assay context.

2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation from Des-Ethyl Analog: 2-Ethyl vs. Unsubstituted Benzamide Core

The target compound differs from the closest commercially cataloged analog, N-(1-naphthalen-2-ylethyl)benzamide (PubChem CID 11150046), by the presence of a 2-ethyl substituent on the benzamide phenyl ring [1]. This substitution increases molecular weight from 275.3 to 303.4 g/mol and raises calculated lipophilicity (XLogP3-AA of 4.3 for the des-ethyl analog vs. an estimated ~5.0 for the 2-ethyl derivative based on fragment constants) [1]. In benzamide series SAR, 2-alkyl substitution has been shown to be the most potency-determining position, with the 2-methyl analog (IC₅₀ = 8.7 ± 0.7 μM) being 3.3-fold more potent than the 4-methyl analog (IC₅₀ = 29.1 ± 3.8 μM) and 10-fold more potent than the 2-methoxy analog (IC₅₀ = 90 ± 26 μM) [2]. While direct activity data for the target compound are not available in the public domain, this SAR pattern establishes that the 2-ethyl substituent is a critical structural feature non-redundant with the des-ethyl or other substitution variants.

Structure-Activity Relationship Benzamide SAR Chemical Procurement

Enantiomeric Purity: (R)-Isomer Specification as a Determinant of Stereospecific Activity

The commercially specified form, 2-Ethyl-N-[(R)-1-(2-naphthyl)ethyl]benzamide (CAS 1093070-12-2), is a single (R)-enantiomer . In the naphthalenyl ethylamide class, stereochemistry at the chiral carbon adjacent to the naphthalene ring is known to be a critical determinant of receptor binding affinity. The (R)-enantiomer of the related melatonin receptor agonist agomelatine (N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide) exhibits distinct pharmacological activity compared to the (S)-form, a principle directly applicable to the target compound class [1]. Procurement of the racemate or the opposite enantiomer would introduce uncontrolled stereochemical variables, invalidating any stereospecific biological readout.

Chiral Resolution Stereochemistry Enantioselective Pharmacology

Anti-Myeloma Activity Potential: Positioning Within the Naphthalenyl Benzamide Class Identified by Cleveland Clinic

The naphthalenyl benzamide scaffold, of which 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide is a member, was identified through a mechanistically unbiased three-organ-system sandwich assay as a privileged chemotype for anti-multiple myeloma (MM) drug development [1]. The lead compound from this program, CCF1172, demonstrated uniform activity against seven genetically heterogeneous MM cell lines and in vivo activity in a mouse myeloma model (5TGM1-luc) [1]. The patent explicitly claims naphthalenyl benzamide derivatives of formula I, which encompasses the target compound, for treating CD38-expressing cancers including myeloma and lymphoma [1]. While compound-specific IC₅₀ data for the target are not publicly disclosed, its structural inclusion within the claimed Markush structure establishes it as a legitimate member of a pharmacologically validated anti-cancer series.

Multiple Myeloma Anti-Cancer Small Molecule Therapeutic

Melatonin Receptor Ligand Potential: Naphthylethyl Amide Pharmacophore Alignment

A foundational SAR study by Depreux et al. (1994) established that N-naphthylethyl amide derivatives, including those with benzamide substitution, bind to melatonin receptors in ovine pars tuberalis membrane preparations [1]. The study demonstrated that naphthalene is a bioisostere of the indole moiety of melatonin, and that the size of the nitrogen substituent on the amidic function strongly affects affinity [1]. Compound 7 from this series (the naphthalenic analogue of melatonin) was selected for clinical development as a selective melatonin receptor agonist [1]. A more recent patent (CA3069776C) claims N-(substituted naphthyl-ethyl) substituted amide compounds as dual melatonin receptor agonists and 5-HT₂C receptor antagonists for treating sleep disorders, depression, and anxiety [2]. The target compound's structure maps onto both pharmacophore models, though compound-specific binding data (Ki or IC₅₀) are not publicly available.

Melatonin Receptor GPCR Ligand Circadian Rhythm

Validated Application Scenarios for 2-Ethyl-N-(1-naphthalen-2-ylethyl)benzamide Based on Available Evidence


Oncology Compound Library Enrichment for Multiple Myeloma Screening

Procurement for inclusion in diversity-oriented or targeted screening libraries focused on CD38-expressing hematological malignancies. The compound's structural inclusion within the naphthalenyl benzamide series claimed by the Cleveland Clinic patent (US20170057910A1) provides a rationale for its use in anti-myeloma phenotypic screening cascades [1].

Melatonin Receptor / 5-HT₂C Receptor Dual-Pharmacophore Probe Development

Use as a chiral (R)-enantiomer starting point for medicinal chemistry optimization targeting dual melatonin receptor agonism and 5-HT₂C receptor antagonism, as claimed in CA3069776C [2]. The 2-ethyl substituent offers a differentiated vector for SAR exploration compared to unsubstituted or 2-methyl benzamide analogs [3].

Stereochemical Reference Standard for Chiral Naphthylethyl Amide Analytics

Deployment as an (R)-enantiomer reference standard (CAS 1093070-12-2) for chiral HPLC method development, enantiomeric excess determination, and stereochemical stability studies of naphthylethyl benzamide derivatives . The compound's defined stereochemistry supports its use in quality control workflows where chiral purity is critical.

Physicochemical Property Benchmarking in Benzamide SAR Campaigns

Utilization as a lipophilic benzamide benchmark (estimated XLogP ~5.0) for assessing the impact of 2-alkyl substitution on membrane permeability, metabolic stability, and plasma protein binding in parallel SAR studies, using the des-ethyl analog (XLogP 4.3) as a matched-pair comparator [4].

Quote Request

Request a Quote for 2-ethyl-N-(1-naphthalen-2-ylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.